lithium;5-methyl-2H-thiophen-2-ide

Description

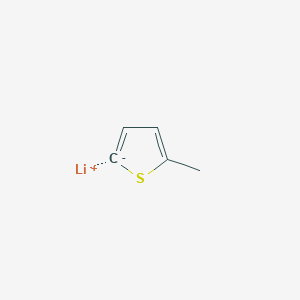

Lithium 5-methyl-2H-thiophen-2-ide is an organolithium compound comprising a lithium cation and a deprotonated 5-methylthiophen-2-yl anion. This compound belongs to the class of thiophenides, which are aromatic heterocyclic anions derived from thiophene. Organolithium compounds like this are widely used in synthetic chemistry as strong bases or nucleophiles, particularly in the formation of carbon-carbon bonds and metalation reactions.

Properties

CAS No. |

63762-42-5 |

|---|---|

Molecular Formula |

C5H5LiS |

Molecular Weight |

104.1 g/mol |

IUPAC Name |

lithium;5-methyl-2H-thiophen-2-ide |

InChI |

InChI=1S/C5H5S.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1 |

InChI Key |

JRGKCHSSPMJFGZ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=CC=[C-]S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-methyl-2H-thiophen-2-ide typically involves the reaction of 5-methyl-2H-thiophene with an organolithium reagent. One common method is the deprotonation of 5-methyl-2H-thiophene using n-butyllithium in an inert atmosphere, such as nitrogen or argon, at low temperatures (around -78°C) to form the desired organolithium compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organolithium reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;5-methyl-2H-thiophen-2-ide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different thiophene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkyl-substituted thiophenes, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Lithium;5-methyl-2H-thiophen-2-ide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;5-methyl-2H-thiophen-2-ide involves its ability to act as a nucleophile in various chemical reactions. The lithium atom enhances the nucleophilicity of the thiophene ring, allowing it to readily react with electrophiles. This property is exploited in the synthesis of complex organic molecules and materials .

Comparison with Similar Compounds

Lithium Thiophenide (Unsubstituted)

Lithium thiophenide (LiC₄H₃S) lacks the methyl group present in the 5-methyl derivative. Key differences include:

- Stability : The methyl group in lithium 5-methyl-2H-thiophen-2-ide donates electron density via the inductive effect, stabilizing the anion and reducing its reactivity compared to the unsubstituted counterpart.

- Solubility : Both compounds are typically soluble in polar aprotic solvents (e.g., THF, ethers), but the methyl group may enhance solubility in less polar solvents due to increased hydrophobicity.

- Applications : Unsubstituted lithium thiophenide is more reactive in metalation reactions, whereas the methylated derivative may offer selectivity in directed ortho-metalation or polymerization processes .

Sodium 5-Methyl-2H-Thiophen-2-ide

Replacing lithium with sodium alters cation-anion interactions:

- Ionic Radius: Sodium (1.02 Å) has a larger ionic radius than lithium (0.76 Å), leading to weaker electrostatic interactions.

- Reactivity: Sodium salts are generally less reactive in organometallic synthesis due to lower Lewis acidity compared to lithium.

Lithium Cyclopentadienide (LiC₅H₅)

Lithium cyclopentadienide, a benchmark organolithium reagent, differs in:

- Aromaticity : The cyclopentadienide anion is a 6π-electron system, whereas the thiophenide anion is a 4π-electron system with sulfur contributing to resonance stabilization.

- Basicity : Cyclopentadienide is more basic, making it more reactive in deprotonation reactions. Thiophenides, with sulfur’s electronegativity, are less basic but more tunable for selective reactions.

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

This carbaldehyde derivative (CAS: N/A) shares the 5-methylthiophene moiety but features a formyl group instead of a lithium ion. Key contrasts include:

- Reactivity : The carbaldehyde participates in condensation reactions (e.g., forming Schiff bases), whereas the lithium salt acts as a nucleophile or base.

- Applications : Carbaldehydes are used in organic electronics and pharmaceuticals, while lithium thiophenides are employed in polymer chemistry and catalysis .

Table 1: Comparative Properties of Lithium Salts and Thiophene Derivatives

Key Findings:

- Cation Effects : Lithium’s small size and high charge density enhance reactivity in cross-coupling reactions compared to sodium or potassium salts.

- Substituent Effects : Methyl groups improve thermal stability and solubility in organic solvents, as seen in carbaldehyde derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.